Carfilzomib Impurity 14 is a specific impurity associated with the synthesis of Carfilzomib, a proteasome inhibitor used primarily in the treatment of multiple myeloma. Carfilzomib is known for its efficacy in combating cancer cells by inhibiting the proteasome, a cellular structure responsible for degrading unneeded or damaged proteins. Understanding Carfilzomib Impurity 14 is crucial for ensuring the purity and efficacy of the drug, as impurities can affect both safety and therapeutic outcomes.
Carfilzomib was developed by Onyx Pharmaceuticals and has been approved by the U.S. Food and Drug Administration for treating patients with relapsed and refractory multiple myeloma. The compound is synthesized through complex chemical processes, which can lead to various impurities, including Carfilzomib Impurity 14. This impurity arises during the manufacturing process, particularly through side reactions or incomplete reactions involving starting materials or intermediates.
Carfilzomib Impurity 14 is categorized as a pharmaceutical impurity. Impurities in pharmaceuticals can be classified based on their origin (process-related or degradation-related), structure (known or unknown), and their potential impact on drug safety and efficacy. As a process-related impurity, it is essential to monitor its levels during production to comply with regulatory standards.
The synthesis of Carfilzomib and its impurities typically involves several steps, including peptide coupling reactions, protection-deprotection strategies, and purification techniques such as high-performance liquid chromatography (HPLC). Carfilzomib Impurity 14 specifically may form during these synthetic processes due to side reactions that occur under certain conditions.
The synthesis often employs methods such as:
The molecular structure of Carfilzomib Impurity 14 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques help elucidate the specific arrangement of atoms within the impurity, which can differ slightly from that of the parent compound.
While specific structural data for Carfilzomib Impurity 14 may not be widely published, it generally retains a similar backbone to Carfilzomib with variations in side chains or functional groups that result from synthetic deviations.
Carfilzomib Impurity 14 may participate in various chemical reactions during its formation. These can include:
The stability and reactivity of Carfilzomib Impurity 14 can be influenced by environmental factors such as pH and temperature. Analytical methods like HPLC are employed to monitor these reactions and assess impurity levels throughout the synthesis process.
Carfilzomib functions by irreversibly binding to the active sites of proteasomes, inhibiting their activity. This leads to an accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins within cancer cells, ultimately triggering cell death.
Studies have shown that Carfilzomib is more selective and potent than other proteasome inhibitors like bortezomib, making it an effective treatment option for multiple myeloma patients who have developed resistance to other therapies.
Carfilzomib Impurity 14's physical properties would typically include:
Chemical properties include:
Relevant data from stability studies indicate that impurities like Carfilzomib Impurity 14 must be kept below certain thresholds to ensure patient safety and drug efficacy.
Carfilzomib Impurity 14 serves primarily as a reference standard in analytical chemistry for quality control purposes. It is used in:
Process-related impurities in proteasome inhibitor synthesis, such as those arising during carfilzomib manufacturing, directly impact drug efficacy and patient safety. These impurities originate from multiple synthetic stages, including incomplete reactions, stereochemical incompatibilities, or residual intermediates. Carfilzomib’s synthesis involves intricate peptide coupling and epoxidation steps, creating opportunities for structurally related compounds like Impurity 14 to form [5] [9]. As a tetrapeptide derivative, this impurity exemplifies how subtle deviations in amide bond formation or chiral integrity during morpholinoacetyl-leucine condensation can generate pharmacologically inactive but analytically significant by-products. Controlling such impurities is essential for ensuring the therapeutic performance of carfilzomib—a second-generation proteasome inhibitor critical for treating refractory multiple myeloma [3] [8].
Impurity profiling of carfilzomib, particularly the identification and quantification of Impurity 14, serves as a critical quality indicator throughout the drug lifecycle. Regulatory guidelines mandate strict limits (typically ≤0.15%) for identified impurities in oncology therapeutics due to their narrow therapeutic indices. Carfilzomib Impurity 14 (CAS 1396006-47-5) is formally recognized as a major metabolite (M15) and process-related degradant, necessitating rigorous monitoring during stability studies and batch releases [8]. Its comprehensive characterization supports analytical method validation (AMV) and quality control (QC) protocols for Abbreviated New Drug Applications (ANDAs), directly aligning with ICH Q3A/B requirements. Suppliers provide this impurity as a certified reference material specifically to calibrate chromatographic systems and validate impurity tracking methods in commercial production [2] [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: